molecular formula C8H6N2O3 B1391360 5-Hydroxyquinoxaline-2,3(1H,4H)-dione CAS No. 862270-94-8

5-Hydroxyquinoxaline-2,3(1H,4H)-dione

Cat. No. B1391360
M. Wt: 178.14 g/mol
InChI Key: OFUUIIXSWNBTBM-UHFFFAOYSA-N
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Description

5-Hydroxyquinoxaline-2,3(1H,4H)-dione, also known as 5-HQXD, is an organic compound with a variety of applications in scientific research. It is a potent inhibitor of many enzymes, including cytochrome P450, and has been used in the synthesis of various small molecules. 5-HQXD has been studied for its potential use in drug discovery and development, as well as its potential as a therapeutic agent.

Scientific Research Applications

  • D-Amino Acid Oxidase Inhibition and Analgesic Effects : 5-azaquinoxaline-2,3-dione derivatives, closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, have been synthesized and evaluated for their inhibitory activities on d-amino acid oxidase (DAAO). The potent in vitro activities of these derivatives suggest a significant enhancement in binding affinity. A specific compound, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, showed promising analgesic effects in rodent models, suggesting potential applications in chronic pain and morphine analgesic tolerance treatments (Xie et al., 2016).

  • Neuronal Excitation in the Hippocampal-Septal Pathway : Research on the role of 5-hydroxytryptamine (5-HT) in neuronal excitation, using a compound closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, demonstrated that 5-HT facilitates the propagation of optical signals in the hippocampal-septal pathway. This finding indicates potential applications in understanding and modulating neuronal pathways and synaptic transmission (Hasuo & Akasu, 2001).

  • Synthesis of Antiproliferative Compounds : A series of 5-hydroxy-1,4-naphthoquinone analogues was synthesized and evaluated for their antiproliferative activity against human solid tumor cell lines. Some of these analogues displayed potent antiproliferative agents, providing insight into the correlation between structural properties of 5-hydroxynaphthoquinones and their antiproliferative activity, which could be relevant for the development of new anticancer drugs (Bonifazi et al., 2010).

  • AMPA Receptor Antagonism : Compounds related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, specifically 5-aminomethylquinoxaline-2,3-diones, have been identified as potent and selective AMPA antagonists. These compounds display protective effects in models of electroshock-induced convulsion, suggesting their potential use in neurological disorders (Auberson et al., 1998).

  • Inhibitory Activity on HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain : The compound 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, closely related to 5-Hydroxyquinoxaline-2,3(1H,4H)-dione, has shown inhibitory activity on HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential applications in the treatment of HIV (Billamboz et al., 2011).

properties

IUPAC Name

5-hydroxy-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)10-8(13)7(12)9-4/h1-3,11H,(H,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUUIIXSWNBTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669212
Record name 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyquinoxaline-2,3(1H,4H)-dione

CAS RN

862270-94-8
Record name 5-Hydroxy-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-5-hydroxy-2,3-Quinoxalinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,3-diaminophenol (50 g) and 1,1′-oxalyldiimidazole (92 g) and tetrahydrofurane (1.2 L) is refluxed 30 minutes. The solvent is removed under reduced pressure and the remaining solid taken into ethyl acetate. The organic phase is washed with 1M aqueous hydrochloric solution, dried over sodium sulphate and concentrated under vacuum. The crude solid obtained is recrystallised from dimethylformamide; yield: 14.8 g; MS: 177.1 (M−1); 1H NMR (DMSO-d6, 300 MHz): δ [ppm] 6.61 (m, 2H); 6.91 (ss, 1H), 10.21 (s (1H); 11.05 (s, 1H); 11.85 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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